2-[(2-Fluorophenyl)amino]nicotinic acid
Overview
Description
2-[(2-Fluorophenyl)amino]nicotinic acid is a biochemical compound with the molecular formula C12H9FN2O2 and a molecular weight of 232.21 g/mol . This compound is used in various fields of scientific research, including proteomics.
Preparation Methods
The synthesis of 2-[(2-Fluorophenyl)amino]nicotinic acid typically involves the reaction of 2-fluoroaniline with nicotinic acid under specific conditions. The reaction conditions often include the use of a suitable solvent and a catalyst to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
2-[(2-Fluorophenyl)amino]nicotinic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: It can also undergo reduction reactions to yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and suitable solvents.
Scientific Research Applications
2-[(2-Fluorophenyl)amino]nicotinic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in proteomics research to study protein interactions and functions.
Mechanism of Action
The mechanism of action of 2-[(2-Fluorophenyl)amino]nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2-[(2-Fluorophenyl)amino]nicotinic acid can be compared with other similar compounds, such as:
- 2-[(2-Chlorophenyl)amino]nicotinic acid
- 2-[(2-Bromophenyl)amino]nicotinic acid
- 2-[(2-Iodophenyl)amino]nicotinic acid These compounds share a similar structure but differ in the halogen substituent on the phenyl ring. The presence of different halogens can influence the chemical properties and reactivity of these compounds, highlighting the uniqueness of this compound .
Biological Activity
2-[(2-Fluorophenyl)amino]nicotinic acid, with the molecular formula CHFNO and a molecular weight of 232.21 g/mol, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoroaniline with nicotinic acid under controlled conditions. The reaction often requires specific solvents and catalysts to optimize yield and purity. The following table summarizes the synthesis routes:
Reactants | Product | Conditions |
---|---|---|
2-Fluoroaniline + Nicotinic Acid | This compound | Solvent: Ethanol, Catalyst: HCl |
The biological activity of this compound is primarily attributed to its interaction with nicotinic acetylcholine receptors (nAChRs). It acts as a positive allosteric modulator (PAM), enhancing receptor activity without directly activating the receptor itself. This modulation can lead to various physiological effects, including:
- Enhanced neurotransmission : By increasing the efficacy of acetylcholine at nAChRs.
- Neuroprotection : Potentially reducing neuronal damage in neurodegenerative conditions.
Biological Activity
Recent studies have demonstrated that this compound exhibits significant biological activities, including:
- Antimicrobial Activity : In vitro tests have shown effectiveness against Gram-positive bacteria, with minimum inhibitory concentrations (MIC) ranging from 1.95 to 15.62 µg/mL .
- Cytotoxicity : It has been evaluated for cytotoxic effects in various cell lines, indicating potential applications in cancer therapy.
Table: Biological Activity Summary
Activity Type | Effect | Measurement |
---|---|---|
Antimicrobial | Effective against Gram-positive bacteria | MIC = 1.95–15.62 µg/mL |
Cytotoxicity | Variable effects in cancer cell lines | IC values not specified |
Case Studies
- Study on Neuroprotective Effects : Research involving animal models demonstrated that compounds similar to this compound could reduce infarction size and neuronal damage post-stroke, suggesting a protective role against ischemic injury .
- Modulation of nAChRs : A study characterized several derivatives as PAMs at human α7 nAChRs, revealing that modifications in structure could significantly alter their efficacy and selectivity .
Table: Case Study Findings
Study Focus | Findings | Reference |
---|---|---|
Neuroprotection | Reduced neuronal damage | |
nAChR Modulation | Enhanced receptor activity |
Pharmacological Applications
The compound has potential therapeutic applications in:
- Neurodegenerative Diseases : By modulating nAChRs, it may offer benefits in conditions like Alzheimer's disease.
- Infectious Diseases : Its antimicrobial properties position it as a candidate for developing new antibiotics.
Properties
IUPAC Name |
2-(2-fluoroanilino)pyridine-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9FN2O2/c13-9-5-1-2-6-10(9)15-11-8(12(16)17)4-3-7-14-11/h1-7H,(H,14,15)(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
APJRFLHMLYOPJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=C(C=CC=N2)C(=O)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9FN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00368455 | |
Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57978-54-8 | |
Record name | 2-[(2-fluorophenyl)amino]nicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00368455 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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